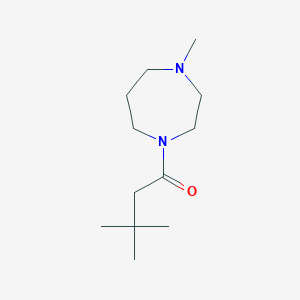
N,1-bis(2-methylphenyl)methanesulfonamide
Descripción general
Descripción
N,1-bis(2-methylphenyl)methanesulfonamide, also known as MMS, is a chemical compound with a molecular formula of C15H17NO2S. It is a white crystalline solid that is often used in scientific research as a reagent, particularly in the field of organic chemistry. MMS has a wide range of applications, including as a catalyst, a chiral auxiliary, and a protecting group.
Mecanismo De Acción
The mechanism of action of N,1-bis(2-methylphenyl)methanesulfonamide is not fully understood, but it is believed to act as a Lewis acid catalyst. It is thought to form a complex with the substrate, which can then undergo a reaction to form a new product. This compound is also believed to act as a chiral auxiliary by controlling the stereochemistry of a reaction through steric hindrance.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, as it is primarily used in laboratory settings. However, it is known to be relatively non-toxic and has low acute toxicity. It is also considered to be stable under normal laboratory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,1-bis(2-methylphenyl)methanesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, it is a versatile reagent that can be used in a wide range of reactions. However, this compound also has some limitations. It can be expensive, and its use can sometimes result in low yields. Additionally, it may not be suitable for reactions that require high temperatures or strong acids.
Direcciones Futuras
There are several potential future directions for research involving N,1-bis(2-methylphenyl)methanesulfonamide. One area of interest is the development of new synthetic methods that utilize this compound as a catalyst. Additionally, researchers may investigate the use of this compound in the synthesis of new pharmaceuticals or other useful compounds. Finally, further studies may be conducted to better understand the mechanism of action of this compound and its potential applications in other fields of chemistry.
Aplicaciones Científicas De Investigación
N,1-bis(2-methylphenyl)methanesulfonamide has been extensively used in scientific research as a reagent due to its unique properties. It is often used as a catalyst in organic reactions, where it can facilitate the formation of new chemical bonds. This compound is also used as a chiral auxiliary, which can help to control the stereochemistry of a reaction. Additionally, this compound can be used as a protecting group, which can help to prevent unwanted reactions from occurring during a synthesis.
Propiedades
IUPAC Name |
N,1-bis(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-7-3-5-9-14(12)11-19(17,18)16-15-10-6-4-8-13(15)2/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJZBPKSZDLBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4651280.png)

![N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4651289.png)
![N-(2,6-diethylphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4651295.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-biphenylcarboxamide](/img/structure/B4651304.png)


![N-(2-{[2-(benzylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4651343.png)
![4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4651355.png)

![N-(2-chlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4651380.png)

![N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide](/img/structure/B4651388.png)
![N'-{2-[(2-chlorobenzyl)thio]acetyl}nicotinohydrazide](/img/structure/B4651402.png)